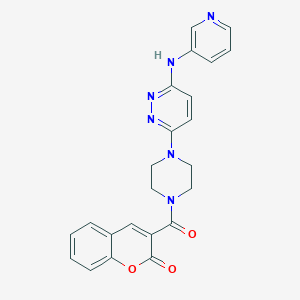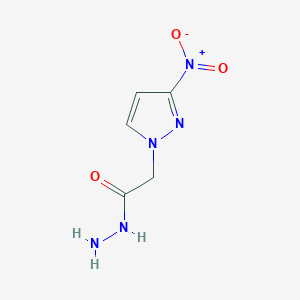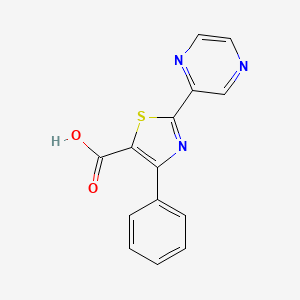![molecular formula C16H12ClN3O B2950162 N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide CAS No. 571910-71-9](/img/structure/B2950162.png)
N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They can be synthesized by adopting green chemistry principles . The quinoxaline moiety has various multifunctional properties and is present in several drugs currently used as antibiotics .
Synthesis Analysis
Quinoxaline can be synthesized through the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Several decades ago, quinoxaline derivatives were first synthesized and tested for antimalarial activity . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .Molecular Structure Analysis
Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline .Chemical Reactions Analysis
The 2,3-diphenylquinoxaline derivative was treated with an electrophilic compound to produce 2,3-diphenyl quinoxaline-6-sulfonylchloride that further refluxed with primary amines in a basic medium, resulting in the formation of the desired final product, substituted quinoxaline sulfonamides .Physical And Chemical Properties Analysis
Quinoxaline is a colorless oil that melts just above room temperature . More specific physical and chemical properties of “N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide” are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Medicine
N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide derivatives have shown promise in medicinal chemistry due to their broad spectrum of pharmacological activities. They have been studied for their potential as anticancer , anti-inflammatory , and antimicrobial agents . The structure-activity relationship (SAR) studies suggest that modifications on these derivatives can lead to the development of advanced therapeutic agents against a variety of diseases .
Food Industry
In the food industry, quinoxaline derivatives like N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide are used as antibiotics . Drugs such as Olaquindox and Carbadox, which contain the quinoxaline moiety, are currently in the market . These compounds are critical for maintaining the health of livestock by treating infections and preventing disease spread.
Catalysts
Quinoxaline compounds serve as catalysts in various chemical reactions due to their nitrogen-containing heterocyclic structure. They facilitate reactions by providing a stable framework that can withstand the conditions necessary for catalysis .
Dyes
Quinoxaline derivatives are utilized in the synthesis of dyes. Their structural versatility allows for the creation of a wide range of colors and shades, which are important in textile and other manufacturing industries .
Materials Science
In materials science, quinoxaline derivatives are explored for their potential in creating new materials with desirable properties such as conductivity, flexibility, and durability . Their unique chemical structure makes them suitable for incorporation into various materials for enhanced performance.
Refineries
While specific applications of N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide in refineries are not detailed in the available literature, quinoxaline derivatives are generally known for their role in the synthesis of complex organic compounds. They may be used in processes involving the refinement of chemicals for various industrial applications .
Electronics
Quinoxaline derivatives are investigated for their use in electronics, particularly in the development of organic semiconductors. Their ability to conduct electricity while maintaining stability under various conditions makes them valuable in this field .
Pharmaceutical Research
In pharmaceutical research, N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide derivatives are being studied for their potential to act as kinase inhibitors, which could lead to the development of new drugs for treating diseases like cancer .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-13-4-2-1-3-12(13)10-20-16(21)11-5-6-14-15(9-11)19-8-7-18-14/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMARZZRGVMTWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=NC=CN=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine](/img/structure/B2950082.png)
![6-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2950083.png)
methanone](/img/structure/B2950085.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-[(E)-3-[(1-cyanocyclopentyl)amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B2950095.png)



![N-({4-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2950101.png)
![Ethyl 5-(([1,1'-biphenyl]-4-carbonyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2950102.png)